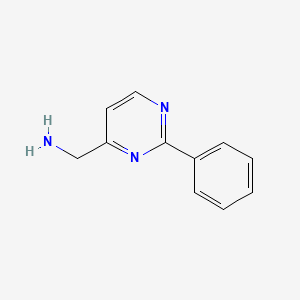
(2-Phenylpyrimidin-4-yl)methanamine
Vue d'ensemble
Description
The compound “(2-Methoxypyrimidin-4-yl)methanamine” is similar to the one you’re asking about . It has a CAS Number of 944901-04-6 and a molecular weight of 139.16 .
Synthesis Analysis
A study on the design, synthesis, and fungicidal activity of pyrimidinamine derivatives was found . The study involved the design and synthesis of a series of pyrimidinamine derivatives using pyrimidifen as a template according to the bioisosterism .Molecular Structure Analysis
The structure of a similar compound, “{4-[(2-methylpyrimidin-4-yl)oxy]phenyl}methanamine”, was found . It contains a total of 30 bonds, including 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aliphatic), 1 ether (aromatic), and 1 Pyrimidine .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “(2-methylpyrimidin-4-yl)methanamine”, were found . It has a molecular weight of 123.16 and a molecular formula of C6H9N3 . It is a solid at room temperature, and it has a predicted boiling point of 217.3° C at 760 mmHg and a predicted density of 1.1 g/cm3 .Applications De Recherche Scientifique
Drug Metabolism and Interaction Studies
One area of research involving (2-Phenylpyrimidin-4-yl)methanamine derivatives is in the study of drug metabolism, specifically through the inhibition of Cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of many drugs. Understanding the interaction between these derivatives and CYP enzymes can help predict potential drug-drug interactions and contribute to the development of safer therapeutic agents (Khojasteh et al., 2011).
Neurochemical and Neuropharmacological Research
Research on derivatives of (2-Phenylpyrimidin-4-yl)methanamine also extends into neurochemistry and neuropharmacology, where these compounds are investigated for their effects on neurotransmitter systems, potentially offering insights into new treatments for neurological disorders. For instance, studies on MDMA, a structurally related compound, contribute to understanding the neurochemical effects and potential neurotoxicity associated with its use, which can inform safer therapeutic practices and drug designs (McKenna & Peroutka, 1990).
Synthesis and Catalysis Research
The chemical structure of (2-Phenylpyrimidin-4-yl)methanamine lends itself to various synthetic applications, particularly in the development of hybrid catalysts for organic synthesis. Research in this area focuses on creating novel compounds with enhanced catalytic properties, which can have broad applications in medicinal chemistry and drug development (Parmar, Vala, & Patel, 2023).
Dopamine Receptor Ligand Development
Derivatives of (2-Phenylpyrimidin-4-yl)methanamine are explored for their potential as dopamine receptor ligands, which could have significant implications in treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease. This line of research contributes to the development of more selective and effective therapeutic agents by understanding the structure-activity relationships of these compounds (Jůza et al., 2022).
Legal and Regulatory Implications
The study of novel psychoactive substances (NPS), which may include derivatives of (2-Phenylpyrimidin-4-yl)methanamine, is crucial for informing legal and regulatory policies. Understanding the pharmacological and toxicological profiles of these substances can aid in assessing their potential risks and benefits, guiding appropriate legal controls and therapeutic applications (Gibbons, 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2-phenylpyrimidin-4-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-8-10-6-7-13-11(14-10)9-4-2-1-3-5-9/h1-7H,8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGYXILAPHTAGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylpyrimidin-4-yl)methanamine | |
CAS RN |
1145679-92-0 | |
| Record name | (2-phenylpyrimidin-4-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



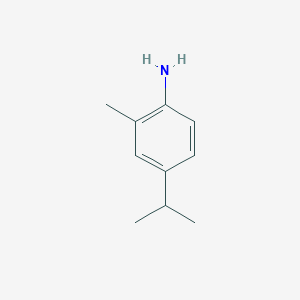
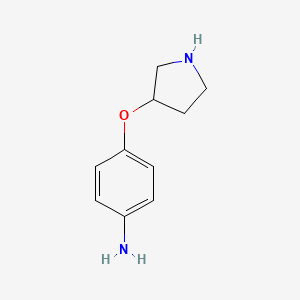
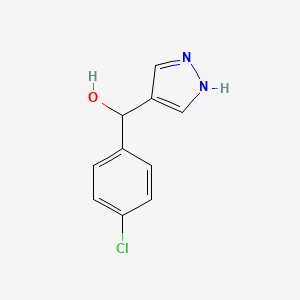
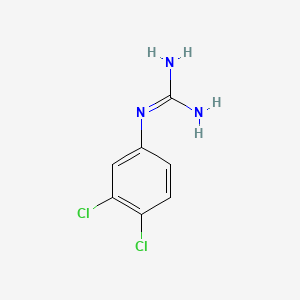
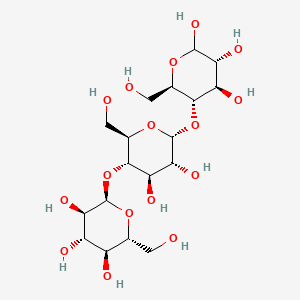
![[1,1'-Bi(cyclopentane)]-2-amine](/img/structure/B3417735.png)
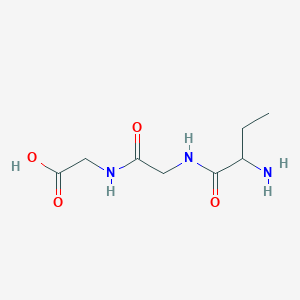
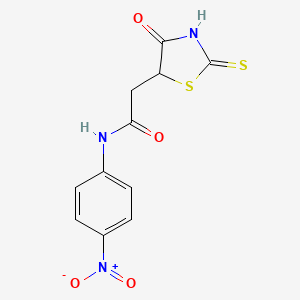
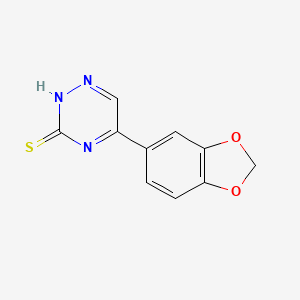
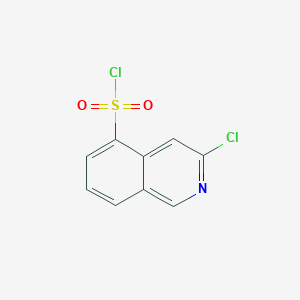
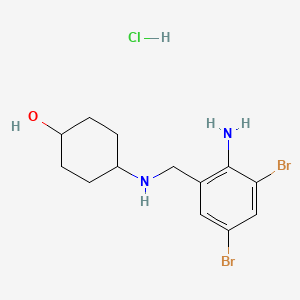

![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-cyclohexane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate](/img/structure/B3417787.png)
